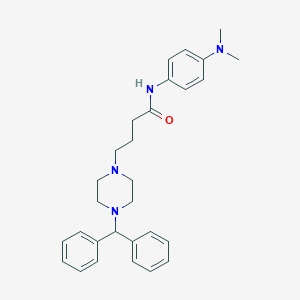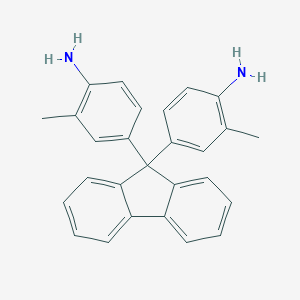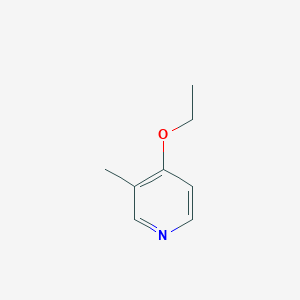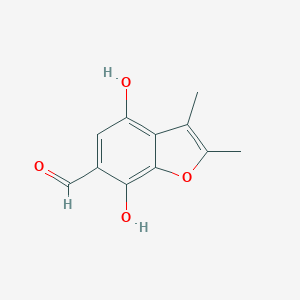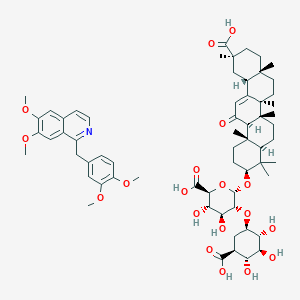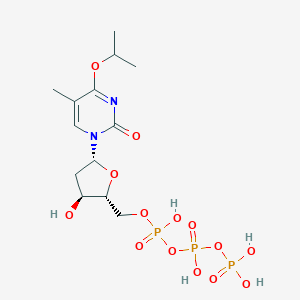
O(4)-Isopropylthymidine 5'-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O(4)-Isopropylthymidine 5'-phosphate, also known as Iso-dT-5'-P, is a modified nucleotide that has gained attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
O(4)-Isopropylthymidine 5'-phosphate'-P functions as a substrate for RNA polymerase during transcription. The modified nucleotide is incorporated into the growing RNA chain, resulting in a labeled RNA molecule. The isopropyl group of O(4)-Isopropylthymidine 5'-phosphate'-P provides a unique chemical handle that can be used for further labeling or detection.
Biochemische Und Physiologische Effekte
O(4)-Isopropylthymidine 5'-phosphate'-P has minimal biochemical and physiological effects, as it is a modified nucleotide that does not significantly alter the structure or function of RNA molecules. However, the incorporation of O(4)-Isopropylthymidine 5'-phosphate'-P into RNA molecules can affect their stability, folding, and interactions with other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of O(4)-Isopropylthymidine 5'-phosphate'-P is its high efficiency and specificity in labeling RNA molecules. This labeling method can be used in various lab experiments, such as RNA-protein interaction studies, RNA structure analysis, and RNA splicing assays. However, the use of O(4)-Isopropylthymidine 5'-phosphate'-P is limited to in vitro experiments, as it cannot be incorporated into RNA molecules in vivo.
Zukünftige Richtungen
The potential applications of O(4)-Isopropylthymidine 5'-phosphate'-P are vast, and future research directions include the development of new labeling methods and the optimization of current methods. One area of research is the use of O(4)-Isopropylthymidine 5'-phosphate'-P in single-molecule RNA sequencing, which can provide high-resolution information about RNA structure and function. Another area of research is the use of O(4)-Isopropylthymidine 5'-phosphate'-P in the study of RNA modifications, which can provide insights into the regulation of gene expression.
Conclusion:
In conclusion, O(4)-Isopropylthymidine 5'-phosphate'-P is a modified nucleotide that has gained attention in the scientific community due to its unique properties and potential applications. The synthesis method of O(4)-Isopropylthymidine 5'-phosphate'-P is relatively simple, and the yield and purity are high. O(4)-Isopropylthymidine 5'-phosphate'-P has been used in various scientific research applications, such as RNA labeling, RNA structure analysis, and RNA splicing assays. The incorporation of O(4)-Isopropylthymidine 5'-phosphate'-P into RNA molecules can affect their stability, folding, and interactions with other molecules. The use of O(4)-Isopropylthymidine 5'-phosphate'-P is limited to in vitro experiments, but the potential applications are vast, and future research directions include the development of new labeling methods and the optimization of current methods.
Synthesemethoden
The synthesis of O(4)-Isopropylthymidine 5'-phosphate'-P involves the reaction of isopropyl iodide with thymidine 5'-phosphate, followed by deprotection of the isopropyl group. The resulting product is purified using column chromatography. The yield of the synthesis method is relatively high, with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
O(4)-Isopropylthymidine 5'-phosphate'-P has been used in various scientific research applications, including DNA sequencing, site-specific labeling of RNA, and RNA structure analysis. One of the major advantages of O(4)-Isopropylthymidine 5'-phosphate'-P is its ability to selectively label RNA molecules with high efficiency and specificity. This labeling method has been used to study RNA-protein interactions, RNA folding, and RNA splicing.
Eigenschaften
CAS-Nummer |
100515-08-0 |
|---|---|
Produktname |
O(4)-Isopropylthymidine 5'-phosphate |
Molekularformel |
C13H23N2O14P3 |
Molekulargewicht |
524.25 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2-oxo-4-propan-2-yloxypyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H23N2O14P3/c1-7(2)26-12-8(3)5-15(13(17)14-12)11-4-9(16)10(27-11)6-25-31(21,22)29-32(23,24)28-30(18,19)20/h5,7,9-11,16H,4,6H2,1-3H3,(H,21,22)(H,23,24)(H2,18,19,20)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
JFBLFQYPGSJNIC-HBNTYKKESA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1OC(C)C)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CC1=CN(C(=O)N=C1OC(C)C)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)N=C1OC(C)C)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Andere CAS-Nummern |
100515-08-0 |
Synonyme |
4-IP-TTP O(4)-isopropylthymidine 5'-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
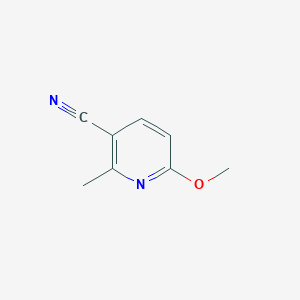

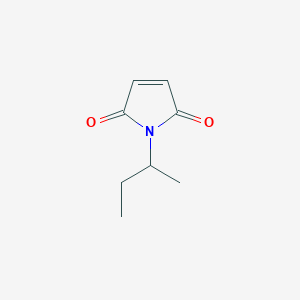
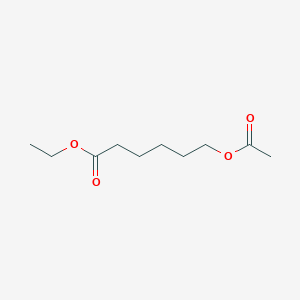
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
